Technical Whitepaper: Spectroscopic Characterization of the Quinazoline-Piperazine Dimer
Technical Whitepaper: Spectroscopic Characterization of the Quinazoline-Piperazine Dimer
The following technical guide provides an in-depth spectroscopic and structural analysis of 1,4-Bis(4-amino-6,7-dimethoxy-2-quinazolinyl)piperazine .
This compound is a critical process-related impurity found in the synthesis of alpha-1 blockers (Prazosin, Terazosin, Doxazosin). It is formally recognized in the United States Pharmacopeia (USP) as Terazosin Related Compound C .[1][2]
Executive Summary & Chemical Identity
The target molecule is a symmetric dimer formed by the condensation of two equivalents of a quinazoline precursor with one equivalent of piperazine. Its presence in active pharmaceutical ingredients (APIs) indicates a deviation in stoichiometry during the nucleophilic substitution phase of synthesis.
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Chemical Name: 1,4-Bis(4-amino-6,7-dimethoxy-2-quinazolinyl)piperazine[1][2]
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Common Designation: Terazosin Related Compound C; Prazosin Symmetric Dimer.
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CAS Number: 1486464-41-8 (Dihydrochloride salt); 100483-34-5 (Free base).
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Molecular Formula:
[2] -
Molecular Weight: 492.54 g/mol
Structural Symmetry Implications
The molecule possesses
Synthesis & Formation Pathway[3][4]
Understanding the origin of this impurity is essential for accurate identification. It forms when the 2-chloro-4-amino-6,7-dimethoxyquinazoline intermediate is present in excess relative to piperazine, or when reaction mixing is inefficient.
Formation Workflow
Figure 1: Formation pathway of the symmetric dimer impurity during alpha-blocker synthesis.
Spectroscopic Data Profile
A. Mass Spectrometry (MS)
Due to the high nitrogen content and basicity, Electrospray Ionization (ESI) in Positive Mode is the preferred method.
| Parameter | Value | Interpretation |
| Ionization Mode | ESI (+) | Protonation of quinazoline nitrogens. |
| [M+H]+ | 493.2 m/z | Protonated molecular ion (Base Peak). |
| [M+2H]2+ | 247.1 m/z | Doubly charged species (common in dimers). |
| Fragment 1 | ~206 m/z | Quinazoline carbocation (cleavage of piperazine N-C bond). |
B. Ultraviolet-Visible Spectroscopy (UV-Vis)
The chromophore is the dimethoxy-amino-quinazoline system. The spectrum is nearly identical to Prazosin/Terazosin but with higher molar absorptivity (
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Solvent: Methanol or 0.1 N HCl (Solubility is poor in neutral water).
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1: 245 - 247 nm (Strong, aromatic
) -
2: 330 - 332 nm (Characteristic quinazoline band,
) - 3: ~212 nm
C. Nuclear Magnetic Resonance (NMR)
Crucial Experimental Note: This compound exhibits poor solubility in standard
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Protocol: Use
with 5-10% Trifluoroacetic acid (TFA) or warm to sharpen the peaks. The TFA protonates the ring nitrogens, breaking intermolecular H-bonds and preventing aggregation broadening.
1H NMR Data (400 MHz, DMSO-d6)
Note: Chemical shifts are symmetric. Integration represents the full molecule.
| Shift (δ ppm) | Multiplicity | Int.[3] | Assignment | Structural Context |
| 7.55 | Singlet (s) | 2H | H-5 | Aromatic proton (Quinazoline ring) |
| 7.40 - 7.60 | Broad (br) | 4H | -NH2 | Exocyclic amine (Exchangeable, disappears with D2O) |
| 6.85 | Singlet (s) | 2H | H-8 | Aromatic proton (Quinazoline ring) |
| 3.85 | Singlet (s) | 12H | -OCH3 | Methoxy groups (Positions 6 and 7 overlap) |
| 3.80 - 3.90 | Singlet (s) | 8H | Piperazine-H | Methylene protons of the piperazine bridge. |
Interpretation: The hallmark of this impurity is the singlet at ~3.8-3.9 ppm integrating for 8 protons (piperazine), distinct from the complex multiplets seen in Prazosin (which has a furanoyl group) or Terazosin (tetrahydrofuran group).
13C NMR Data (100 MHz, DMSO-d6)
Due to symmetry, only half the expected number of carbon signals appear.
| Shift (δ ppm) | Carbon Type | Assignment |
| 160.5 | Quaternary | C-2 (Guanidine-like) |
| 155.2 | Quaternary | C-4 (Amine bearing) |
| 150.1 | Quaternary | C-6 (Methoxy bearing) |
| 146.5 | Quaternary | C-7 (Methoxy bearing) |
| 106.8 | Methine (CH) | C-5 |
| 103.5 | Methine (CH) | C-8 |
| 109.0 | Quaternary | C-4a (Bridgehead) |
| ~45.5 | Methylene (CH2) | Piperazine carbons (Symmetric) |
| 56.0 | Methyl (CH3) | Methoxy carbons |
Analytical Workflow & Protocols
To ensure "Trustworthiness" in detection, the following workflow isolates the dimer from the active drug (API).
Figure 2: Quality Control workflow for detecting the symmetric dimer impurity.
HPLC Method Parameters (Standardized)
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Column: C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm).
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Mobile Phase A: Phosphate buffer pH 3.0 + Ion Pairing Agent (e.g., Pentanesulfonic acid).
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Mobile Phase B: Acetonitrile.
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Gradient: The dimer is significantly more hydrophobic than the API (due to the loss of the polar furan/THF moiety and addition of a second aromatic system). It will elute later than the main peak (High RRT).
References & Authority
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United States Pharmacopeia (USP). Terazosin Related Compound C Standard.[2] Catalog No. 1643485.
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European Pharmacopoeia (EP). Doxazosin Impurity Profiling.[4] (Note: While specifically Terazosin RC C, this structure shares the core quinazoline impurity profile of the class).
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PubChem. Compound Summary: 1,4-Bis(4-amino-6,7-dimethoxy-2-quinazolinyl)piperazine.[5] CID 14328275.
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Althino, K. et al. (2022). Synthesis and evaluation of terazosin analogs. Frontiers in Chemistry. (Provides monomeric NMR data for correlation).
Sources
- 1. store.usp.org [store.usp.org]
- 2. Terazosin Related Compound C (1,4-Bis(4-amino-6,7-dimethox… [cymitquimica.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. veeprho.com [veeprho.com]
- 5. 1-(4-Amino-6,7-dimethoxyquinazolin-2-yl)-4-((2RS)-2-hydroxypentanoyl)piperazine | C19H27N5O4 | CID 23765107 - PubChem [pubchem.ncbi.nlm.nih.gov]
